2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
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Description
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C24H19N3O5 and its molecular weight is 429.432. The purity is usually 95%.
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Biological Activity
The compound 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide (CAS Number: 877657-03-9) is a synthetic organic molecule with potential therapeutic applications. Its unique structure incorporates a benzofuro[3,2-d]pyrimidine core, which is associated with various biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C26H21N3O5, with a molecular weight of approximately 455.5 g/mol. The structural features include:
- Dioxo group : Contributes to potential reactivity and biological interactions.
- Benzofuro core : Known for its role in various biological activities.
- Substituents : The presence of p-tolyl and furan groups may enhance its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that compounds structurally related to this molecule exhibit significant anticancer properties. For instance, derivatives of benzofuro[3,2-d]pyrimidines have shown promising activity against various cancer cell lines:
These studies indicate that the compound's mechanism of action may involve EGFR inhibition , apoptosis induction , and modulation of mitochondrial pathways .
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells.
- Apoptosis Induction : Studies using annexin V-FITC assays have shown that these compounds can induce apoptosis in cancer cells by affecting proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : Analysis indicates that treatment with the compound can lead to cell cycle arrest at specific phases, contributing to its antiproliferative effects.
Study on Antitumor Activity
A study published in PubMed highlighted the synthesis and evaluation of related compounds showcasing remarkable antitumor activity. The IC50 values for some derivatives were significantly lower than those of standard chemotherapy agents like doxorubicin, indicating a potential for development as novel anticancer drugs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in substituents on the benzofuro core influence anticancer potency.
- Core Modifications : Alterations in the dioxo group can enhance or diminish biological activity.
Properties
CAS No. |
877657-23-3 |
---|---|
Molecular Formula |
C24H19N3O5 |
Molecular Weight |
429.432 |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H19N3O5/c1-15-8-10-16(11-9-15)27-23(29)22-21(18-6-2-3-7-19(18)32-22)26(24(27)30)14-20(28)25-13-17-5-4-12-31-17/h2-12H,13-14H2,1H3,(H,25,28) |
InChI Key |
JPNCONALELPEAE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=CO5 |
solubility |
not available |
Origin of Product |
United States |
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